molecular formula C10H14N4O B1525011 5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1311317-65-3

5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B1525011
CAS No.: 1311317-65-3
M. Wt: 206.24 g/mol
InChI Key: FNRDQWDIVWNPDN-UHFFFAOYSA-N
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Description

The compound “5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is a type of pyridine derivative . Pyridine is a basic heterocyclic organic compound and is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It has been consistently incorporated in a diverse range of drug candidates approved by the FDA .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridin-5-ones involves a one-pot cascade process . This process includes Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration . The synthesis of these compounds has been reported in several studies .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a pyridine ring . Pyridine is an isostere of benzene, with one carbon displaced by a nitrogen atom . The structure of pyridine was discovered by Wilhelm Korner and James Dewar .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . These reactions include the formation of polysubstituted pyrrolo[3,4-b]pyridin-5-ones via a one-pot cascade process .

Scientific Research Applications

Multicomponent Synthesis for Antibacterial Activity

5-aminopyrazoles are utilized in the multicomponent synthesis of novel heterocyclic compounds like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. These compounds exhibit significant antibacterial properties, suggesting their potential in combating bacterial infections (Frolova et al., 2011).

Synthesis of Antibacterial Pyrazolopyridine Derivatives

Pyrazolo[3,4-b]pyridine derivatives have been synthesized through Friedländer condensation and shown to possess antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, derivatives with a carboxamide group at the 5-position demonstrated moderate to good antibacterial effectiveness (Panda et al., 2011).

Fluorescent Dye Applications

Synthesis of Fluorescent Dyes

Tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores have been developed as highly fluorescent compounds, synthesized via a one-pot procedure. These compounds showcase high fluorescence quantum yields and good stability, making them suitable for applications like living cell imaging (Chen et al., 2012).

Kinase-Focused Library for Drug Discovery

Synthesis for Drug Discovery

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a potentially attractive heteroaromatic scaffold, are synthesized for kinase-targeted drug discovery. These compounds, with specific hydrogen bond arrangements, can bind competitively to ATP-binding sites in kinases, making them valuable in cancer drug research (Smyth et al., 2010).

Synthesis of Anticancer Agents

Potential Anticancer Agents

Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity. Certain compounds in this series have shown promising bioactivity at micro molar concentrations against various cancer cell lines, indicating their potential in cancer treatment (Chavva et al., 2013).

Properties

IUPAC Name

5-(aminomethyl)-1,4,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-5-7(4-11)6(2)12-9-8(5)10(15)13-14(9)3/h4,11H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRDQWDIVWNPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C1C(=O)NN2C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 3
5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 4
5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 5
5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 6
5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

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